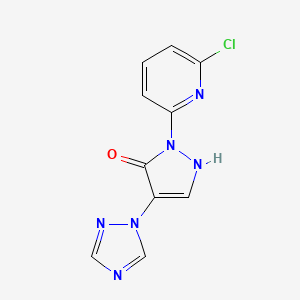

1-(6-chloro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(6-chloro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol" represents a class of pyrazole derivatives, which have garnered interest for their diverse biological activities and chemical properties. Research in this area aims to explore the synthesis, structural characterization, and potential applications of such compounds in various fields excluding drug use, dosage, and side effects.

Synthesis Analysis

The synthesis of pyrazole derivatives involves cyclization reactions starting from various precursors. For instance, derivatives have been synthesized via reactions from 2,6-dichloro-4-methylnicotinonitrile, leading to compounds existing as 3-hydroxy tautomers and analyzed through X-ray diffraction (Wu et al., 2012). Another study detailed the synthesis of novel pyrazole compounds, including 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its 5-acetoxy analogs, characterized by NMR, IR spectroscopy, and HRMS analyses (Shen et al., 2012).

Molecular Structure Analysis

Molecular structure studies often involve X-ray diffraction and computational methods like density-functional-theory (DFT) calculations. The crystal structure of pyrazole derivatives, such as those synthesized by Shen et al. (2012), was analyzed, providing insights into their geometric and electronic structures, aiding in understanding their chemical reactivity and properties.

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including cyclization, diazotization, and reactions with active halogen-containing compounds to form diverse heterocyclic compounds. These reactions not only expand the chemical space of pyrazole derivatives but also enhance their potential for various applications. For example, the study by Attaby et al. (2006) illustrated the synthesis of heterocyclic compounds via diazotization and coupling reactions, elucidated by IR, NMR, and mass spectra analyses.

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as melting points, elemental composition, and solubility, are crucial for their practical applications. These properties are typically determined through standard analytical techniques, including capillary method for melting points and elemental analysis for composition, as demonstrated in research on the synthesis and properties of triazoles and tetrazoles (Hulina & Kaplaushenko, 2017).

Scientific Research Applications

Self-Assembly of Polynuclear Complexes

The compound "1-(6-chloro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol" falls into the broader category of pyridylazoles, which are known for their ability to self-assemble into polynuclear clusters with highly symmetric architectures. Such self-assembly is facilitated by the "maximum site occupancy" principle leading to structures like tetrahedrons, trigonal prisms, and cubes, showcasing the compound's potential in the design of coordination compounds with unique structural features (Gusev, Shulgin, & Kiskin, 2019).

Heterocyclic Chemistry and Complex Formation

Compounds within the pyridylazole class, including the specific chemical , demonstrate vast potential in the realm of heterocyclic chemistry, particularly in forming complex compounds with notable properties such as spectroscopic characteristics, magnetic properties, and biological as well as electrochemical activity. This diversity underscores the compound's versatility in various branches of chemistry and its capacity to fill research gaps in understanding analogs and derivatives (Boča, Jameson, & Linert, 2011).

Novel Triazole Derivatives Development

The broader family of triazole derivatives, to which "1-(6-chloro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol" belongs, has been the focus of extensive research due to their wide range of biological activities. This research has led to the development of new drugs and synthesis methods, demonstrating the compound's relevance in pharmaceutical innovation and highlighting ongoing efforts to develop more efficient, green chemistry approaches for these derivatives (Ferreira et al., 2013).

Pyrimidine-Based Optical Sensors

Pyridylazoles, by extension, contribute significantly to the development of pyrimidine derivatives used as optical sensors. Their ability to form coordination and hydrogen bonds makes them suitable for sensing applications, demonstrating the compound's potential beyond pharmaceuticals to include technological applications in sensing and detection (Jindal & Kaur, 2021).

Cytochrome P450 Isoform Inhibition

While directly not mentioned, compounds related to "1-(6-chloro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol" have implications in the study of Cytochrome P450 isoform inhibition, indicating potential applications in drug metabolism and pharmacokinetics research. Such studies could aid in predicting drug-drug interactions and optimizing drug design (Khojasteh et al., 2011).

properties

IUPAC Name |

2-(6-chloropyridin-2-yl)-4-(1,2,4-triazol-1-yl)-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN6O/c11-8-2-1-3-9(15-8)17-10(18)7(4-13-17)16-6-12-5-14-16/h1-6,13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGQCKPZNZJBJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)N2C(=O)C(=CN2)N3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-chloro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-(pyridin-4-ylmethylidene)-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B2497489.png)

![5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2497492.png)

![[(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2497493.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide](/img/structure/B2497495.png)

![N-isopentyl-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2497496.png)

![Ethyl 4-(4-ethylphenyl)-6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2497500.png)

![N1-(3-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2497504.png)